N-(1,1-dimethylpropyl)-4-ethoxybenzenesulfonamide
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Description
Sulfonamides represent a significant class of compounds in both medicinal chemistry and materials science due to their versatile chemical properties and biological activities. Their structural diversity and ability to engage in various chemical reactions make them valuable for numerous applications, including drug design and material synthesis.
Synthesis Analysis
Sulfonamides like "N-(1,1-dimethylpropyl)-4-ethoxybenzenesulfonamide" are typically synthesized through the reaction of sulfonyl chlorides with amines in the presence of a base. This process may involve specific reactants such as 4-ethylphenol or its derivatives and dimethylpropylamine, under conditions that favor the formation of the sulfonamide bond (Zhang et al., 2010).
Molecular Structure Analysis
The molecular structure of sulfonamides can be characterized by various spectroscopic methods, including IR, NMR, and X-ray crystallography. These techniques provide information on the molecular geometry, electronic structure, and intermolecular interactions within crystals. Studies on similar compounds have shown complex molecular arrangements due to interactions like hydrogen bonding and π-π stacking (M. Karakaya et al., 2015).
Chemical Reactions and Properties
Sulfonamides participate in various chemical reactions, reflecting their chemical properties. These include sulfonation, amination, and interactions involving their sulfonamide group. The reactivity can be influenced by the presence of electron-donating or withdrawing groups on the benzene ring, affecting the compound's overall chemical behavior and potential applications.
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These characteristics are determined by the compound's molecular structure and intermolecular forces. Sulfonamides' crystalline structures often reveal intricate patterns of molecular interaction, contributing to their diverse physical properties (K. Shakuntala et al., 2017).
Safety and Hazards
properties
IUPAC Name |
4-ethoxy-N-(2-methylbutan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-5-13(3,4)14-18(15,16)12-9-7-11(8-10-12)17-6-2/h7-10,14H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYOHPNPPYTTRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(2-methylbutan-2-yl)benzenesulfonamide |
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